10-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE
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Overview
Description
10-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological activities, including antipsychotic and antiemetic properties. This particular compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-10H-phenothiazine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent like diethylene glycol monomethyl ether under microwave irradiation . This reaction yields 1-(2-fluorophenyl)piperazine, which is then further reacted with phenothiazine derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
10-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of phenothiazine sulfoxides or sulfones.
Reduction: Formation of reduced phenothiazine derivatives.
Substitution: Formation of substituted phenothiazine derivatives with various functional groups.
Scientific Research Applications
10-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 10-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-10H-phenothiazine involves its interaction with various molecular targets. The piperazine ring can interact with neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler analog with similar pharmacological properties.
4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: Another compound with a piperazine ring and fluorophenyl group, used in different therapeutic areas.
Uniqueness
10-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-10H-phenothiazine is unique due to its combination of a phenothiazine core with a fluorophenyl-substituted piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-phenothiazin-10-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3OS/c24-17-7-1-2-8-18(17)25-13-15-26(16-14-25)23(28)27-19-9-3-5-11-21(19)29-22-12-6-4-10-20(22)27/h1-12H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVPGTWJMIHZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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